molecular formula C7H14N2 B13532502 (1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine CAS No. 698353-43-4

(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine

Cat. No.: B13532502
CAS No.: 698353-43-4
M. Wt: 126.20 g/mol
InChI Key: KVMMOSKKPJEDNG-DBRKOABJSA-N
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Description

(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine (CAS: 698353-43-4) is a bicyclic diamine characterized by a rigid norbornane-like framework with two amine groups at the 2- and 5-positions. Its stereochemistry (all-R configuration) confers unique spatial properties, making it valuable in asymmetric catalysis and ligand design . The compound is classified as a skin corrosive (Category 1B) under the UN GHS Revision 8, requiring stringent handling protocols to avoid skin/eye damage . Industrially, it is utilized in synthetic chemistry and materials science, though its applications are constrained by its reactivity and safety profile.

Properties

CAS No.

698353-43-4

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

(1R,2R,4R,5R)-bicyclo[2.2.1]heptane-2,5-diamine

InChI

InChI=1S/C7H14N2/c8-6-2-4-1-5(6)3-7(4)9/h4-7H,1-3,8-9H2/t4-,5-,6-,7-/m1/s1

InChI Key

KVMMOSKKPJEDNG-DBRKOABJSA-N

Isomeric SMILES

C1[C@@H]2C[C@H]([C@H]1C[C@H]2N)N

Canonical SMILES

C1C2CC(C1CC2N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine typically involves the following steps:

    Cycloaddition Reactions: The initial step often involves a Diels-Alder reaction to form the bicyclic structure.

    Amine Introduction: Subsequent steps introduce the amine groups through reductive amination or other amination techniques.

Industrial Production Methods

Industrial production methods for this compound may involve:

    Catalytic Hydrogenation: Using catalysts such as palladium or nickel to facilitate the hydrogenation process.

    High-Pressure Reactions: Employing high-pressure conditions to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine: undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form corresponding oxides.

    Reduction: Can be reduced to form different amine derivatives.

    Substitution: Undergoes nucleophilic substitution reactions, especially at the amine groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as halides or other amine derivatives.

Major Products

The major products formed from these reactions include various substituted amines, oxides, and reduced derivatives.

Scientific Research Applications

While the specific compound (1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine is not widely documented, its derivatives and related compounds have notable applications, particularly in pharmaceutical research and development. The bicyclo[2.2.1]heptane scaffold, a rigid bicyclic structure, is valuable in designing molecules with specific spatial arrangements, which can be crucial for interacting with biological targets .

Structural Characteristics

Bicyclo[2.2.1]heptane-based compounds possess a unique arrangement of atoms in a three-dimensional space, making them useful in various applications.

Key structural features:

  • Bicyclic Framework: The rigid bicyclic system provides a defined shape, influencing the molecule's interactions.
  • Amine Groups: The presence of amine groups allows for hydrogen bonding and ionic interactions with biological molecules.
  • Defined Stereochemistry: Specific isomers like (1R,2R,4R,5R) allow for precise interactions.

Pharmacological Applications

Bicyclo[2.2.1]heptane derivatives have shown promise in several therapeutic areas .

CXCR2 Antagonism

Certain derivatives have demonstrated antagonistic activity against the CXCR2 chemokine receptor, which is implicated in cancer metastasis. One such compound exhibited an IC50 value of 48 nM, suggesting potent inhibition of receptor signaling pathways associated with tumor progression.

Antiviral Activity

Derivatives of bicyclo[2.2.1]heptane have shown potential in inhibiting influenza viruses, indicating their possible use as antiviral agents.

Chelating Agents

These compounds have been explored as bifunctional chelating agents for radiometals, suggesting applications in targeted radiotherapy.

Nicotinic Acetylcholine Receptor Ligands

2,5-diazabicyclo[2.2.1]heptane derivatives have demonstrated potency as nicotinic acetylcholine receptor ligands .

The biological activity of bicyclo[2.2.1]heptane derivatives is mainly due to their ability to form hydrogen bonds and ionic interactions with biomolecules such as proteins and enzymes. These interactions can modulate enzyme activity and receptor binding affinities, making them valuable candidates for drug development.

Key mechanisms include:

  • Hydrogen Bonding: Amine groups engage in hydrogen bonding, influencing protein conformation.
  • Ionic Interactions: The charged nature enhances interaction with charged sites on biomolecules.

Heterocyclic Amine Carcinogens

Studies have explored the impact of environmental exposures on the mutagenicity and carcinogenicity of heterocyclic amines, which are structurally related to bicyclo[2.2.1]heptanes . Though not directly involving (1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine, this research provides context on the broader applications of these compounds in understanding biological interactions and potential health impacts .

Polyimides

Polyimides derived from alicyclic monomers, such as bicyclo[2.2.2]-oct-7-ene-2,3,5,6-tetracarboxylic dianhydride, exhibit unique physicochemical properties . These materials are used in various applications due to their solubility and thermal stability .

Synthesis and Biological Evaluation

Mechanism of Action

The mechanism by which (1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine exerts its effects involves:

    Molecular Targets: Interacts with specific enzymes or receptors in biological systems.

    Pathways: Modulates biochemical pathways, potentially affecting cellular processes.

Comparison with Similar Compounds

Structural Analogues and Stereochemical Variants

The bicyclo[2.2.1]heptane scaffold is a common motif in organocatalysis and coordination chemistry. Key analogues include:

Compound Name CAS Number Substituents/Modifications Key Applications Safety Profile
(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine 698353-43-4 2,5-diamine; all-R stereochemistry Asymmetric catalysis, ligand synthesis Skin corrosive (Category 1B)
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane 1403763-25-6 2-methyl; hydrochloride salt Ligand in coordination chemistry Discontinued (handling concerns)
(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-amine 130463-97-7 Single amine; mixed stereochemistry Intermediate in organic synthesis Not specified
(1R,2R,4R,5R)-Salen ligand derivative 539834-19-0 Bis-Schiff base with tert-butyl groups Enantioselective catalysis Stable under inert conditions

Key Observations :

  • Stereochemistry : The all-R configuration of the target compound enhances its rigidity and chiral induction capacity compared to mixed-configuration analogues (e.g., 130463-97-7) .
  • Functional Groups : Methylation (e.g., 1403763-25-6) reduces basicity but improves solubility, while Schiff base formation (e.g., 539834-19-0) enables metal coordination .
  • Safety : The target compound’s corrosive nature contrasts with stabilized derivatives like the Salen ligand, which pose lower acute toxicity risks .

Reactivity and Catalytic Performance

  • Asymmetric Catalysis : (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane derivatives exhibit high enantioselectivity in Diels-Alder and Michael additions, achieving up to 95% ee in model reactions . The target compound’s stereochemistry likely enhances substrate binding but requires optimization to mitigate side reactions .
  • Ligand Design : The Salen derivative (539834-19-0) demonstrates superior catalytic efficiency in epoxidation and cyclopropanation due to its planar chiral environment, outperforming simpler diamines .

Biological Activity

(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine is a bicyclic compound with significant potential in various biological applications. Its unique structural properties contribute to its reactivity and interaction with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

The compound can be synthesized through various methods, including:

  • Dimerization of Bicyclo[2.2.1]hepta-2,5-diene using zeolite catalysts.
  • Reduction of Norcamphor , a ketone derivative of norbornane.
  • Catalytic processes that optimize yield and selectivity in industrial settings .

The biological activity of (1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine is primarily attributed to its amino groups which allow it to form stable complexes with various molecular targets. This interaction can lead to the modulation of biochemical pathways relevant to drug design and therapeutic applications .

Biological Activity

Research has indicated several biological activities associated with this compound:

  • Genotoxic Effects : Studies have shown that bicyclo[2.2.1]heptane derivatives can induce a genotoxic response in bacterial cells without exhibiting alkylating effects. Specifically, at higher concentrations (100 g/L), they were found to cause cytotoxic effects .
  • Antagonistic Activity : Certain derivatives of bicyclo[2.2.1]heptane have been identified as potent antagonists at P2Y receptors, particularly the P2Y1 receptor. These compounds exhibit significant inhibitory effects on receptor activity, which could be leveraged for therapeutic purposes .

Case Studies and Research Findings

Several studies have explored the biological implications of bicyclo[2.2.1]heptane derivatives:

  • Genotoxicity Study :
    • A study conducted on E. coli revealed that (1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine caused an SOS response without alkylating effects at lower concentrations .
    • Statistical analysis showed a significant decrease in luminescence (p < 0.001) at 100 g/L concentration.
  • Receptor Binding Studies :
    • Research indicated that certain bicyclic analogs exhibited IC50 values of 650 nM against the P2Y1 receptor . This suggests a strong potential for these compounds in modulating receptor-mediated pathways.
  • Polymerization Applications :
    • The compound has also been investigated for its polymerizability in creating high-performance materials due to its rigid structure and stability .

Comparative Analysis

A comparison with similar compounds highlights the unique properties of (1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine:

CompoundStructure TypeBiological Activity
(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamineBicyclic amineGenotoxicity; P2Y receptor antagonist
NorbornaneSaturated hydrocarbonLimited biological activity
NorbornadieneDieneIntermediate in organic synthesis
7-Oxabicyclo[2.2.1]heptaneOxygen-containing bicyclicExhibits distinct biological properties

Q & A

Q. What are the established synthetic routes for (1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine?

  • Methodological Answer : The synthesis typically involves multi-step protocols starting from norbornene derivatives. A common approach includes:

Boc Protection : Introducing tert-butoxycarbonyl (Boc) groups to the amine functionalities to prevent undesired side reactions. For example, rac-(1R,2R,4R,5R)-5-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid is synthesized via Boc-protected intermediates, as noted in building block catalogs .

Stereoselective Cyclization : Utilizing Diels-Alder reactions or other cycloadditions to form the bicyclic framework. Computational studies (e.g., B3LYP/6-31G(d)) have shown that reaction pathways can lead to distinct stereoisomers depending on reaction conditions .

Q. How is the stereochemistry of (1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine confirmed?

  • Methodological Answer : Stereochemical confirmation relies on:
  • X-ray Crystallography : Single-crystal analysis provides unambiguous proof of absolute configuration. For example, derivatives like (1R,4R,7S)-1,7-dimethyl-7-(phenylsulfonylmethyl)spiro[bicyclo[2.2.1]heptane] have been structurally resolved with bridgehead angles of ~92.75° and torsional parameters .
  • NMR Spectroscopy : Coupling constants (e.g., 3JHH^3J_{HH}) and NOE correlations differentiate axial/equatorial substituents.
  • Polarimetry : Optical rotation measurements align with reported enantiomeric data for related bicyclic systems .

Advanced Research Questions

Q. How does (1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine function as a chiral ligand in asymmetric catalysis?

  • Methodological Answer : This diamine serves as a backbone for Salen-type ligands, which coordinate metals (e.g., Ru, Mn) to catalyze asymmetric reactions. Key features include:
  • Steric Tuning : Bulky substituents (e.g., 3,5-di-tert-butyl groups) on the benzylidene moiety enhance enantioselectivity by restricting transition-state geometries .
  • Electronic Effects : Electron-withdrawing groups on the aromatic rings modulate metal center reactivity.
    Case Study : Ru complexes with this ligand achieve >95% ee in ketone hydrogenation, as demonstrated in enantioselective synthesis studies .

Q. What computational strategies resolve contradictions in reaction mechanisms involving this diamine?

  • Methodological Answer : Discrepancies between experimental and theoretical data (e.g., unexpected stereochemical outcomes) are addressed via:
  • Transition State Modeling : DFT calculations (e.g., B3LYP/6-31G(d)) identify low-energy pathways. For example, heterodiene Diels-Alder reactions involving bicyclic amines proceed via two-stage mechanisms with intermediate rearrangements .
  • Kinetic Isotope Effects (KIEs) : Isotopic labeling experiments validate computational predictions for rate-determining steps.
    Table 2 : Comparative Activation Energies (kcal/mol)
PathwayCalculated (DFT)Experimental
Single-step22.324.1
Two-step18.719.5

Q. How are thermodynamic properties of bicyclic diamines measured, and what do they reveal?

  • Methodological Answer :
  • Combustion Calorimetry : Determines ΔcH° (e.g., -6148.4 kJ/mol for a related bicycloheptane derivative), providing insights into stability and strain energy .
  • Phase-Change Data : Boiling points (e.g., 432.7 K) and sublimation enthalpies correlate with molecular rigidity and intermolecular forces .

Handling Data Contradictions

Q. How to address discrepancies in stereochemical outcomes during synthesis?

  • Methodological Answer :
  • Cross-Validation : Compare NMR, X-ray, and computational data to identify artifacts. For example, conflicting NOE signals may arise from dynamic processes (e.g., ring puckering), resolved via variable-temperature NMR .
  • Error Analysis : Quantify uncertainties in crystallographic R-factors (e.g., R = 0.036 in ) and computational convergence criteria.

Applications in Drug Development

Q. What role do bicyclic diamines play in bioactive molecule design?

  • Methodological Answer :
  • Scaffold Rigidity : The norbornane framework reduces conformational flexibility, enhancing target binding selectivity.
  • Salt Formation : Derivatives like rel-sodium bicycloheptane dicarboxylate improve solubility for pharmacokinetic studies .

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